molecular formula C11H12O B187075 3-Methyl-3-phenylcyclobutan-1-one CAS No. 151990-53-3

3-Methyl-3-phenylcyclobutan-1-one

Cat. No. B187075
M. Wt: 160.21 g/mol
InChI Key: NBKYQUHYCYKGAQ-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylcyclobutan-1-one is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 g/mol. The InChI code for this compound is 1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3-phenylcyclobutan-1-one are not fully detailed in the search results. It is known to be a liquid at room temperature . Further investigation may be required to obtain a comprehensive profile of its physical and chemical properties.

Scientific Research Applications

1. Antimicrobial Activities

Research has demonstrated that Schiff base ligands derived from thiazoles and cyclobutane rings, including structures related to 3-Methyl-3-phenylcyclobutan-1-one, exhibit significant antimicrobial activities. These compounds, along with their metal complexes, have shown efficacy against various microorganisms, including yeasts and bacteria (Yilmaz & Cukurovalı, 2003).

2. Nuclear Magnetic Resonance (NMR) Studies

The compound has been a subject of NMR studies, particularly focusing on its derivatives. These studies provide insights into the molecular structure and behavior of such compounds, contributing to a deeper understanding of their chemical properties (Takahashi, 1962).

3. Crystal Structure Analysis

The crystal structure of derivatives of 3-Methyl-3-phenylcyclobutan-1-one has been analyzed, offering valuable information for medicinal chemistry, especially regarding their antibacterial effects. Such studies are crucial for understanding the molecular geometry and potential pharmaceutical applications (Sarı et al., 2002).

4. Coordination Polymer and Photocycloaddition

Studies have explored the use of cyclobutane derivatives in the synthesis of coordination polymers and their photoreactivity. These compounds have applications in selective luminescence sensing and dye adsorption, indicating their potential in material science and sensor technology (Hu et al., 2015).

5. Ring-Opening Polymerization

The compound and its derivatives have been used in the study of anionic ring-opening polymerization, contributing to the field of polymer chemistry. This research provides insights into the polymerization mechanisms and the properties of the resulting polymers, which are significant for developing new materials (Matsumoto et al., 2000).

Safety And Hazards

3-Methyl-3-phenylcyclobutan-1-one is classified under GHS07 for safety. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-methyl-3-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYQUHYCYKGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylcyclobutan-1-one

CAS RN

151990-53-3
Record name 3-methyl-3-phenylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
F Elwrfalli, YJ Esvan, CM Robertson… - Chemical …, 2019 - pubs.rsc.org
… Specifically, the reaction of 3-methyl-3-phenylcyclobutan-1-one failed, and no reaction was observed at temperature ranging from 60 C to 90 C, whereas increasing the temperature to …
Number of citations: 15 pubs.rsc.org
B Shuai, ZM Li, H Qiu, P Fang, TS Mei - Chinese Journal of Organic …, 2020 - sioc-journal.cn
A nickel-catalyzed Negishi coupling of cyclobutanone oxime esters with aryl zinc reagents has been developed, in which nickel serves both as an initiator for imine radicals and a …
Number of citations: 7 sioc-journal.cn
D Ding, H Dong, C Wang - Iscience, 2020 - cell.com
Herein we demonstrate the successful application of reductive strategy in the asymmetric domino ring opening/cross-coupling reaction of prochiral cyclobutanones. Under the catalysis …
Number of citations: 20 www.cell.com
E Capel, M Rodríguez-Rodríguez, U Uria, M Pedrón… - 2022 - digital.csic.es
… -3-methyl-3-phenylcyclobutan-1-one (6.051g, 26.5 mmol) pure enough for the next reaction. … The crude was purified with PE:EtOAc 9:1 to obtain 3-methyl-3phenylcyclobutan-1-one (2.6 …
Number of citations: 0 digital.csic.es
帅斌, 李兆明, 裘晖, 方萍, 梅天胜 - 有机化学, 2020 - sioc-journal.cn
… 3-Methyl-3-phenylcyclobutan-1-one O-(4-(trifluoromethyl)benzoyl) oxime (1c): According to the literature,[22b] 1c was prepared from the commercially available prop-1en-2-ylbenzene …
Number of citations: 3 sioc-journal.cn

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